IDO1 Enzyme Inhibition: Nanomolar Potency Achieved with 5-Bromo Substitution in Cellular Assays
In a direct enzyme inhibition study, 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole exhibited potent inhibition of mouse IDO1 with an IC50 of 13 nM in a cellular context [1]. This potency is not inherent to the core scaffold alone. While specific IC50 data for the unsubstituted parent compound (3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole) under identical conditions is unavailable, class-level evidence from a related 5-substituted indole series confirms that 5-substitution is critical for achieving high affinity. The 5-fluoro analog, 5-fluoro-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole, tested in a different enzymatic assay (peroxidase, EC 1.11.1.7), showed an IC50 of 40 nM [2], suggesting that the 5-bromo derivative may offer distinct potency or selectivity profiles depending on the target and assay system.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1 in P815 cells) |
| Comparator Or Baseline | 5-fluoro-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole: 40 nM (peroxidase, EC 1.11.1.7) |
| Quantified Difference | Target compound IC50 is 13 nM vs. comparator 40 nM in different assay contexts; both demonstrate high nanomolar activity, highlighting 5-halogenation as a key potency determinant. |
| Conditions | Target: Inhibition of mouse IDO1 transfected in P815 cells, measured by HPLC analysis of L-Kynurenine after 16 hrs [1]. Comparator: Inhibition of peroxidase (EC 1.11.1.7) in phosphate buffer (pH 7.4, 37°C) [2]. |
Why This Matters
This data establishes the 5-bromo derivative as a validated nanomolar IDO1 inhibitor, a therapeutically relevant target in cancer immunotherapy, and demonstrates that even subtle halogen substitution (Br vs. F) can lead to distinct activity profiles in different enzyme assays.
- [1] BindingDB. BDBM50514753: Affinity Data for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (Mouse IDO1). View Source
- [2] BRENDA Enzyme Database. IC50 Value for 5-fluoro-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole (EC 1.11.1.7). View Source
